3-Amino-5,5-dimethylhexanoic acid

説明

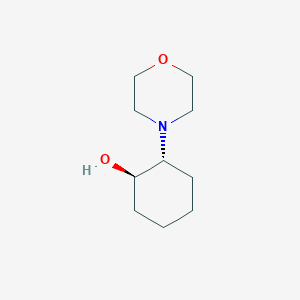

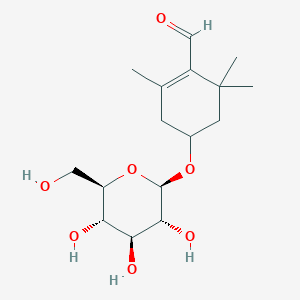

3-Amino-5,5-dimethylhexanoic acid is a chemical compound with the molecular formula C8H17NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-amino-5,5-dimethylhexanoic acid and its N-acetyl derivative has been reported in the literature . These compounds were synthesized as isosteric analogs of other compounds that lack the quaternary ammonium positive charge .Molecular Structure Analysis

The molecular structure of 3-amino-5,5-dimethylhexanoic acid consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is YZJSMEBXCQXZGS-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Chemical Properties

- Diastereoselective Synthesis : 3-Amino-5,5-dimethylhexanoic acid is used in the efficient diastereoselective synthesis of various compounds. For instance, it is involved in the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a key component in the total synthesis of the cyclodepsipeptide homophymine A (Ohtaka et al., 2013). Another study detailed the stereoselective synthesis of all diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, demonstrating its versatility in stereochemistry (Spengler & Albericio, 2014).

Biochemical Research

- Enzymatic Catalysis : Research shows that the presence of a positive charge on the carnitine cofactor, like that in 3-Amino-5,5-dimethylhexanoic acid, is essential for enzymatic catalysis in carnitine acyltransferases (Saeed et al., 1993). This finding is critical in understanding the mechanism of action of enzymes involved in fatty acid metabolism.

Applications in Material Science

- Corrosion Inhibition : Schiff's bases derived from lysine, such as 3-Amino-5,5-dimethylhexanoic acid, have been evaluated as corrosion inhibitors for mild steel. These compounds, including variants like 2-amino-6 (2-hydroxybenzelideneamino) hexanoic acid, show significant inhibition efficiency, revealing potential industrial applications (Gupta et al., 2016).

Pharmaceutical Research

- Carnitine Acyltransferase Inhibition : Studies on 3-Amino-5,5-dimethylhexanoic acid have shown its potential in the selective inhibition of carnitine acyltransferases, which could be useful in the therapy of diabetes and heart disease. The compound and its derivatives act as competitive inhibitors of these enzymes, offering insights into the design of selective inhibitors (Saeed et al., 1994).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

特性

IUPAC Name |

3-amino-5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCPPTZVOXHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5,5-dimethylhexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-1-[(6-Aminopurin-9-yl)methyl]-2-hydroxy-ethoxy]methyl-(2-octadecoxyethoxy)phosphinic acid](/img/structure/B1248917.png)